molecular formula C20H24ClN3O2 B13550844 Nonyl (3-chloroquinoxalin-2-yl)(cyano)acetate

Nonyl (3-chloroquinoxalin-2-yl)(cyano)acetate

Cat. No.: B13550844
M. Wt: 373.9 g/mol
InChI Key: AZPYPFOPLUFRSB-UHFFFAOYSA-N
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Description

Nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities and industrial applications . This particular compound features a nonyl group, a 3-chloroquinoxalin-2-yl moiety, and a cyanoacetate group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate typically involves the reaction of 3-chloroquinoxalin-2-yl derivatives with cyanoacetic acid esters under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The quinoxaline moiety is known to inhibit various enzymes and receptors, leading to its biological effects. For example, it can inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . The cyano group can also interact with cellular proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is unique due to the combination of its nonyl, 3-chloroquinoxalin-2-yl, and cyanoacetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24ClN3O2

Molecular Weight

373.9 g/mol

IUPAC Name

nonyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate

InChI

InChI=1S/C20H24ClN3O2/c1-2-3-4-5-6-7-10-13-26-20(25)15(14-22)18-19(21)24-17-12-9-8-11-16(17)23-18/h8-9,11-12,15H,2-7,10,13H2,1H3

InChI Key

AZPYPFOPLUFRSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl

Origin of Product

United States

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